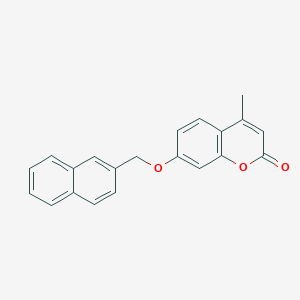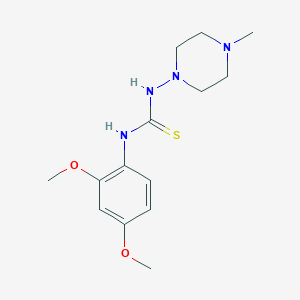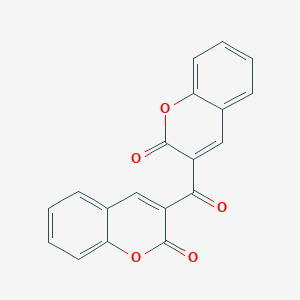
4-methyl-7-(2-naphthylmethoxy)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-7-(2-naphthylmethoxy)-2H-chromen-2-one, also known as Coumarin-7, is a chemical compound that belongs to the class of coumarin derivatives. Coumarin-7 is a yellow crystalline powder that is soluble in organic solvents. It has various applications in scientific research, including as a fluorescent probe and as a precursor for the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of coumarin-7 is not well understood. However, it is believed to act as a metal ion chelator due to its ability to fluoresce in the presence of metal ions such as copper and iron. 4-methyl-7-(2-naphthylmethoxy)-2H-chromen-2-one has also been shown to have antioxidant activity and may act as a free radical scavenger.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antitumor and antifungal activity in vitro. This compound has also been shown to have antioxidant activity and may have potential as a therapeutic agent for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-7-(2-naphthylmethoxy)-2H-chromen-2-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. This compound is also highly fluorescent, making it an ideal probe for the detection of metal ions. However, one limitation of coumarin-7 is its limited solubility in aqueous solutions, which may affect its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of coumarin-7 in scientific research. One potential direction is the development of coumarin-7-based drugs with potential antitumor and antifungal activity. Another direction is the use of coumarin-7 as a fluorescent probe for the detection of other metal ions. Additionally, the potential therapeutic effects of coumarin-7 for the treatment of oxidative stress-related diseases warrant further investigation.
Métodos De Síntesis
4-methyl-7-(2-naphthylmethoxy)-2H-chromen-2-one can be synthesized through several methods, including the Pechmann condensation reaction and the Knoevenagel condensation reaction. The Pechmann condensation reaction involves the reaction between salicylaldehyde and malonic acid in the presence of a catalyst such as sulfuric acid. The Knoevenagel condensation reaction involves the reaction between 2-naphthylmethanol and ethyl cyanoacetate in the presence of a base such as sodium ethoxide.
Aplicaciones Científicas De Investigación
4-methyl-7-(2-naphthylmethoxy)-2H-chromen-2-one has various applications in scientific research, including as a fluorescent probe for the detection of metal ions such as copper and iron. It has also been used as a precursor for the synthesis of other compounds such as coumarin-3-carboxylic acid and coumarin-3-sulfonic acid. This compound has also been used in the synthesis of coumarin-based drugs with potential antitumor and antifungal activity.
Propiedades
IUPAC Name |
4-methyl-7-(naphthalen-2-ylmethoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O3/c1-14-10-21(22)24-20-12-18(8-9-19(14)20)23-13-15-6-7-16-4-2-3-5-17(16)11-15/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDLPXIWTCDTED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methylphenyl)thio]-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide](/img/structure/B5753726.png)




![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5753752.png)
![2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5753767.png)



![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B5753795.png)
![4-bromo-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5753796.png)
![N'-(4-bromobenzylidene)-2-[(4-hydroxy-3,5-dimethylbenzyl)thio]acetohydrazide](/img/structure/B5753799.png)
